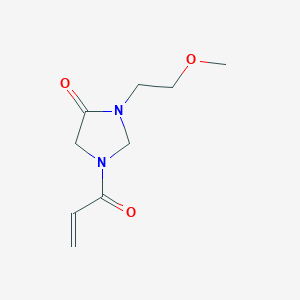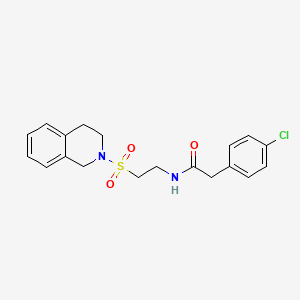![molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-三唑-1-基)苯基]-2-嘧啶胺 CAS No. 685106-75-6](/img/structure/B2967966.png)
4-[4-(1H-1,2,4-三唑-1-基)苯基]-2-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole derivative .
Synthesis Analysis
The synthesis of this compound involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The compound has been incorporated into Mn(II)/Cu(II) based coordination frameworks . It has also been used in the synthesis of a new 3D coordination polymer .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” are determined by its molecular structure. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups .科学研究应用
化学研究应用
化学化合物(包括4-[4-(1H-1,2,4-三唑-1-基)苯基]-2-嘧啶胺)的研究和应用通常延伸到科学探究的各个领域,如药物化学、材料科学和化学生物学。这些化合物可以被合成和修饰,以探索生物活性、与生物靶标的相互作用以及潜在的治疗益处。
药物化学和药物发现:具有复杂结构的化合物(如4-[4-(1H-1,2,4-三唑-1-基)苯基]-2-嘧啶胺)在新药开发中具有重要意义。该领域的研究涉及新化合物的合成、药理性质的评估以及它们与特定生物靶标相互作用的评估。例如,杂环胺与所讨论的化合物具有某种程度的结构相似性,已对其在癌症和神经系统疾病中的潜在作用进行了广泛的研究(Turteltaub et al.,1999;Chen et al.,2001)(Turteltaub et al.,1999)(Chen et al.,2001)。
作用机制
Target of Action
The primary targets of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cells are targeted due to their rapid proliferation and growth, which is a characteristic feature of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inducing apoptosis, it disrupts the normal cell cycle, leading to the death of cancer cells . The compound’s ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
The pharmacokinetics of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine involve its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
安全和危害
生化分析
Biochemical Properties
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine has been found to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 This suggests that it interacts with specific enzymes, proteins, and other biomolecules within these cells
Cellular Effects
In cellular processes, 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGWBGUYZJOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)
![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)


![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2967899.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)
![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)



![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)
